![molecular formula C20H17BrN2O3S B5958642 N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5958642.png)
N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a bromophenyl group, a phenyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the amidation reaction, where a bromophenyl amine reacts with a phenylsulfonyl chloride in the presence of a base to form the desired product . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles such as sodium azide or potassium thiolate are used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenylsulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-bromophenyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(3-bromophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for selective substitution reactions, while the phenylsulfonyl group enhances its stability and solubility in various solvents.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c21-16-8-7-11-18(14-16)23(27(25,26)19-12-5-2-6-13-19)15-20(24)22-17-9-3-1-4-10-17/h1-14H,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUOZYFCEGKDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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